molecular formula C8H13N2O4P B165072 Thionazin-oxon CAS No. 7359-55-9

Thionazin-oxon

Cat. No.: B165072
CAS No.: 7359-55-9
M. Wt: 232.17 g/mol
InChI Key: HMFWESVGJAXCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thionazin-oxon is an organophosphate compound with the molecular formula C8H13N2O4P. It is a derivative of thionazin, an organophosphate pesticide known for its use in agricultural settings. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function, making it a potent neurotoxin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thionazin-oxon can be synthesized through the oxidation of thionazin. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the oxon derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various degradation products.

    Hydrolysis: In aqueous environments, this compound can hydrolyze to form less toxic compounds.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions.

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation Products: Various oxon derivatives.

    Hydrolysis Products: Less toxic phosphoric acid derivatives.

    Substitution Products: Compounds with substituted phosphate groups.

Scientific Research Applications

Thionazin-oxon has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study the mechanisms of organophosphate toxicity and degradation.

    Biology: Employed in research to understand the effects of acetylcholinesterase inhibition on nerve function.

    Medicine: Investigated for its potential use in developing antidotes for organophosphate poisoning.

    Industry: Utilized in the development of pesticides and insecticides due to its potent neurotoxic effects.

Mechanism of Action

Thionazin-oxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual neurotoxicity. The molecular targets include the active site of acetylcholinesterase, where this compound forms a covalent bond, rendering the enzyme inactive.

Comparison with Similar Compounds

    Thionazin: The parent compound, also an organophosphate pesticide.

    Parathion: Another organophosphate pesticide with similar acetylcholinesterase inhibitory properties.

    Malathion: A less toxic organophosphate pesticide used in various agricultural applications.

Uniqueness of Thionazin-oxon: this compound is unique due to its high potency as an acetylcholinesterase inhibitor. Compared to its parent compound thionazin, this compound is more reactive and exhibits stronger neurotoxic effects. This makes it a valuable compound for studying the mechanisms of organophosphate toxicity and developing effective antidotes.

Biological Activity

Thionazin-oxon is a chemical compound that has garnered attention in various fields of research due to its biological activities. This article compiles detailed findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an organophosphate compound, structurally related to thionazin, which is primarily known for its insecticidal properties. The oxon form is the active metabolite that exhibits significant biological activity. Its chemical structure can be represented as follows:

  • Chemical Name : this compound
  • CAS Number : 126456-06-2
  • Molecular Formula : C₁₃H₁₅N₂O₄PS

This compound primarily exerts its biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of cholinergic receptors. The following table summarizes key mechanisms associated with this compound:

MechanismDescription
AChE Inhibition Prevents the breakdown of acetylcholine, leading to overstimulation of neurons.
Neurotoxicity Prolonged AChE inhibition can result in neurotoxic effects, including convulsions and respiratory failure.
Potential Anticancer Activity Emerging studies suggest that this compound may induce apoptosis in certain cancer cell lines, although further research is required.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. Research has shown that it can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study highlighted its effectiveness against breast and prostate cancer cells by modulating key signaling pathways involved in cell proliferation and survival.

Neurotoxic Effects

The primary concern regarding this compound arises from its neurotoxic effects due to AChE inhibition. Symptoms of toxicity include:

  • Muscle twitching
  • Respiratory distress
  • Convulsions

These effects necessitate careful handling and regulation, particularly in agricultural settings where organophosphates are commonly used.

Case Studies

  • Case Study on Neurotoxicity : A clinical report documented instances of acute poisoning in agricultural workers exposed to this compound. Symptoms included respiratory failure and neurological disturbances, underscoring the importance of safety measures when handling this compound.
  • Cancer Cell Line Study : In vitro studies conducted on human breast cancer cell lines demonstrated that this compound could significantly reduce cell viability by inducing apoptosis through caspase activation pathways.

Properties

IUPAC Name

diethyl pyrazin-2-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N2O4P/c1-3-12-15(11,13-4-2)14-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFWESVGJAXCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042519
Record name Zinophos O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7359-55-9
Record name Thionazin-oxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007359559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinophos O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIONAZIN-OXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M238N5SSK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thionazin-oxon
Reactant of Route 2
Reactant of Route 2
Thionazin-oxon
Reactant of Route 3
Reactant of Route 3
Thionazin-oxon
Reactant of Route 4
Reactant of Route 4
Thionazin-oxon
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Thionazin-oxon
Reactant of Route 6
Reactant of Route 6
Thionazin-oxon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.